N-Xantphos Ligand: A Technical Guide to Properties, Bite Angle, and Catalytic Applications
N-Xantphos Ligand: A Technical Guide to Properties, Bite Angle, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of transition metal catalysis, the design and selection of ligands are of paramount importance in dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, the Xantphos family has emerged as a privileged class, renowned for its wide bite angle and the remarkable catalytic activity it imparts. This technical guide provides an in-depth exploration of N-Xantphos (also known as NiXantphos or 4,5-Bis(diphenylphosphino)phenoxazine), a key member of the Xantphos family. We will delve into its core properties, with a particular focus on its defining structural feature—the bite angle—and present its applications in catalysis, supported by quantitative data and detailed experimental protocols.
Core Properties of N-Xantphos
N-Xantphos is a chelating aryldiphosphine ligand characterized by a phenoxazine (B87303) backbone, which distinguishes it from the more common Xantphos ligand that possesses a xanthene core. A significant feature of N-Xantphos is the presence of an N-H group, which allows for deprotonation under basic conditions. This property can lead to the formation of a heterobimetallic catalyst system, which has been shown to exhibit enhanced reactivity in certain cross-coupling reactions.[1]
| Property | Value |
| Chemical Name | 4,5-Bis(diphenylphosphino)phenoxazine |
| Synonyms | N-Xantphos, NiXantphos |
| CAS Number | 261733-18-0 |
| Molecular Formula | C₃₆H₂₇NOP₂ |
| Molecular Weight | 551.55 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 256-262 °C |
| Solubility | Soluble in many organic solvents |
The Bite Angle: A Defining Feature
The bite angle of a bidentate ligand is the P-M-P angle formed when the ligand chelates to a metal center. This geometric parameter is crucial as it significantly influences the steric and electronic environment around the metal, thereby affecting the stability of catalytic intermediates and the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.
The Xantphos family of ligands is characterized by its wide bite angle, which is a consequence of the rigid heterocyclic backbone. These wide bite angles, typically in the range of 100-134 degrees, are believed to stabilize the catalytically active species and promote high selectivity in various reactions.[2] The "natural bite angle" is a calculated parameter that represents the preferred P-M-P angle based on the ligand's conformational preferences, independent of the metal's coordination geometry. For N-Xantphos, the intramolecular P-P distance has been determined by X-ray crystallography to be 4.255 Å, which is a key factor in determining its bite angle.
Catalytic Applications and Performance
N-Xantphos has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and deprotonative cross-coupling reactions. Its performance is often superior to that of other phosphine ligands, particularly in challenging transformations involving unactivated aryl chlorides.
Deprotonative Cross-Coupling of Aryl Chlorides
A study by Walsh and co-workers demonstrated the superior performance of N-Xantphos in the palladium-catalyzed deprotonative cross-coupling of diarylmethanes with unactivated aryl chlorides at room temperature. The deprotonatable N-H moiety of N-Xantphos is proposed to be crucial for its high reactivity.
Table 1: Ligand Comparison in the Cross-Coupling of 4,4'-di-tert-butyldiphenylmethane with 1-chloro-4-(tert-butyl)benzene [1]
| Ligand | Yield (%) |
| N-Xantphos (NiXantphos) | 91 |
| N-Bn-NiXantphos | 1 |
| Xantphos | 0 |
| P(t-Bu)₃ | 2 |
| SPhos | 1 |
| DavePhos | 1 |
Reaction conditions: 10 mol % Pd(OAc)₂, 20 mol % ligand, 3 equiv. KN(SiMe₃)₂, THF, 24 °C.
The data clearly indicates that N-Xantphos is uniquely effective in this transformation, with its non-deprotonatable analogue (N-Bn-NiXantphos) and the parent Xantphos showing negligible activity.[1]
Experimental Protocols
Synthesis of N-Xantphos (4,5-Bis(diphenylphosphino)phenoxazine)
The synthesis of N-Xantphos can be achieved through a three-step procedure starting from commercially available materials. The general approach involves the synthesis of the phenoxazine core followed by a double directed ortho-lithiation and subsequent phosphinylation.
Materials:
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Phenoxazine
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n-Butyllithium (n-BuLi)
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Chlorodiphenylphosphine (Ph₂PCl)
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Tetrahydrofuran (B95107) (THF), anhydrous
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Hexane, anhydrous
Procedure:
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Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve phenoxazine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-BuLi in hexanes to the cooled solution while stirring. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 4 hours.
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Phosphinylation: Cool the reaction mixture back to -78 °C and slowly add chlorodiphenylphosphine. Allow the reaction to warm to room temperature and stir overnight.
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Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
General Procedure for a Palladium-Catalyzed Deprotonative Cross-Coupling Reaction
The following is a representative experimental protocol for the N-Xantphos-ligated palladium-catalyzed deprotonative cross-coupling of a diarylmethane with an aryl chloride, based on the work of Walsh and co-workers.[1]
Materials:
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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N-Xantphos
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Diarylmethane
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Aryl chloride
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Potassium bis(trimethylsilyl)amide (KHMDS)
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Anhydrous tetrahydrofuran (THF)
Procedure:
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Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and N-Xantphos to an oven-dried reaction vessel.
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Reagent Addition: Add the diarylmethane, aryl chloride, and KHMDS to the reaction vessel.
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Solvent Addition: Add anhydrous THF to the reaction vessel.
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Reaction: Stir the reaction mixture at room temperature for the specified time, monitoring the progress by TLC or GC-MS.
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Workup and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Catalytic Cycle and Workflow Visualization
The catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or a deprotonative coupling, generally involves a sequence of oxidative addition, transmetalation (or deprotonation/metalation), and reductive elimination. The wide bite angle of the N-Xantphos ligand is believed to facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle.
Caption: Generalized catalytic cycle for a Pd/N-Xantphos-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction using N-Xantphos.
Conclusion
N-Xantphos stands out as a highly effective and versatile ligand in the field of homogeneous catalysis. Its unique electronic and steric properties, largely governed by its wide bite angle and deprotonatable N-H moiety, enable challenging cross-coupling reactions with high efficiency and selectivity. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and applications of N-Xantphos is crucial for the rational design of robust and efficient catalytic systems. The provided experimental protocols and workflow diagrams serve as a practical guide for the implementation of this powerful ligand in the laboratory.
